molecular formula C9H4Br2F4O B2707634 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 2167600-04-4

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone

Katalognummer: B2707634
CAS-Nummer: 2167600-04-4
Molekulargewicht: 363.932
InChI-Schlüssel: FWUDBKHNHBGQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone is a polyhalogenated acetophenone derivative characterized by two bromine atoms (one on the ethanone moiety and one on the aromatic ring), a fluorine atom, and a trifluoromethyl group. The trifluoromethyl and halogen substituents enhance its electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or cyclization reactions .

Eigenschaften

IUPAC Name

2-bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2F4O/c10-3-6(16)7-5(12)2-1-4(8(7)11)9(13,14)15/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUDBKHNHBGQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-bromo-6-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's unique structural features make it a valuable candidate in drug discovery and development. Its biological activity is attributed to the presence of halogen substituents, which enhance its reactivity and potential binding affinity to biological targets.

Case Study: Anticancer Activity
Research has shown that compounds similar to 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving derivatives of this compound demonstrated dose-dependent inhibition of proliferation in human breast cancer cell lines (MCF-7), with mechanisms linked to apoptosis induction via mitochondrial pathways.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism. Such enzyme inhibitors are crucial for developing novel anticancer therapies. Preliminary findings suggest that this compound could serve as a lead structure for further optimization in drug design aimed at targeting metabolic pathways in cancer cells.

Material Science

In addition to its medicinal applications, 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone can be utilized in materials science for synthesizing advanced materials with tailored properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonic devices.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Patterns and Physicochemical Properties

The table below compares the target compound with analogs differing in substituent type, position, or number:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reactivity Notes References
2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone (Target) C₉H₅Br₂F₄O 370.94 2-Br (ethanone), 6-F, 3-CF₃, 2-Br (aryl) Not reported High electrophilicity; prone to SN2 reactions
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone C₉H₆BrF₄O 291.04 6-F, 3-CF₃, 2-Br (aryl) Not reported Used in Suzuki couplings; milder reactivity
2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone C₉H₇Br₂FO 309.96 2-Br (ethanone), 6-F, 3-CH₃, 6-Br (aryl) Not reported Methyl group reduces steric hindrance
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone C₉H₆BrF₃O 267.04 2-Br (ethanone), 3-CF₃ Not reported Common intermediate for trifluoromethylated heterocycles
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 233.04 2-Br (ethanone), 5-F, 2-OH 86–87 Hydroxyl group enables hydrogen bonding

Research Findings and Data

Structural Analysis

  • Spectroscopy: ¹H NMR of related compounds (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) shows deshielding of aromatic protons near electron-withdrawing groups, a trend expected for the target compound .

Toxicity and Handling

  • Analogous compounds like bromotrifluoroethylene are classified as hazardous, suggesting similar handling protocols for the target compound .

Biologische Aktivität

2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula : C₉H₄Br₂F₄O
  • Molecular Weight : 363.93 g/mol
  • LogP : 3.32
  • Polar Surface Area : 17 Å
  • Hydrogen Bond Acceptors : 1
  • Hydrogen Bond Donors : 0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have identified that derivatives of brominated phenyl compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds similar to 2-Bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone have shown impressive inhibition rates against pathogens like Staphylococcus aureus and Candida albicans.

CompoundTarget OrganismInhibition (%)MIC (µg/mL)
Compound AS. aureus7512.5
Compound BC. albicans6815.0
Compound CE. coli5520.0

These results indicate that the presence of bromine and fluorine atoms in the structure enhances the antimicrobial efficacy, likely due to their electronegative nature, which contributes to increased interactions with microbial membranes .

Anticancer Activity

The anticancer properties of similar compounds have been documented, with several studies highlighting their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

In a study evaluating a series of brominated phenyl derivatives, it was found that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

CompoundCell LineIC50 (µM)Mechanism of Action
Compound DMCF-75.6Apoptosis induction
Compound EHeLa4.2Cell cycle arrest at G2/M phase

The structure-activity relationship (SAR) analysis indicated that the presence of trifluoromethyl groups significantly contributed to the cytotoxic effects observed in these compounds .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study tested a series of brominated phenyl derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with multiple halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts.
  • Investigation of Anticancer Mechanisms :
    Another research effort focused on the anticancer potential of phenacyl bromides, including derivatives similar to our compound of interest. The study revealed that these compounds could effectively induce apoptosis in cancer cells via mitochondrial pathways, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves bromination of a precursor ketone. For example, bromine or N-bromosuccinimide (NBS) is used with catalysts like FeCl₃ or AlCl₃ under controlled temperatures (e.g., 0–25°C). Optimization includes:

  • Catalyst Screening : Test FeCl₃ vs. AlCl₃ to balance reactivity and selectivity .
  • Solvent Selection : Use dichloromethane (DCM) or carbon tetrachloride for halogen compatibility.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like polybromination .

Q. Table 1: Synthesis Conditions from Analogous Compounds

PrecursorBrominating AgentCatalystYield (%)Reference
1-[3-ethylsulfanyl-6-(trifluoromethyl)imidazo...]ethanoneNBSFeCl₃78%
1-(4-chlorophenyl)ethanoneBr₂AlCl₃65%

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use multi-modal spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} NMR for trifluoromethyl group symmetry and 1H^{1}\text{H} NMR for aromatic proton splitting patterns .
  • X-Ray Crystallography : Resolve halogen (Br, F) positions and confirm dihedral angles between aromatic rings. SHELX software is recommended for refinement .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 393.92) and isotopic patterns for bromine .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (evidenced in brominated aromatic ketones) .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and self-contained breathing apparatus (SCBA) during spills .
  • Waste Disposal : Collect halogenated waste separately; avoid drain disposal due to aquatic toxicity risks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling. Focus on the electrophilic bromine site’s charge density (~ -0.45 e).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict activation barriers .
  • Ligand Screening : Virtual libraries of phosphine ligands (e.g., XPhos) can prioritize candidates for experimental testing .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated aryl ketones?

Methodological Answer:

  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping reflections .
  • Disorder Modeling : For flexible trifluoromethyl groups, apply PART/SUMP restraints to manage rotational disorder .
  • Validation Tools : Check CIF files with PLATON or checkCIF for geometry outliers (e.g., ADP mismatches) .

Q. What mechanistic insights explain the acute aquatic toxicity of this compound?

Methodological Answer:

  • QSAR Modeling : Correlate logP (estimated ~3.2) with bioaccumulation potential in Daphnia magna .
  • Metabolite Identification : Use LC-MS/MS to detect debrominated or hydroxylated byproducts in aquatic organisms.
  • Oxidative Stress Assays : Measure ROS levels in fish gill cells exposed to sublethal doses (EC₅₀ ~ 2.5 μM) .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular Weight393.92 g/mol
Melting Point46–48°C (analog data)
logP (Predicted)3.2
CAS RN175205-89-7 (structural analog)

Q. How can researchers mitigate competing side reactions during its use in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., ketone → thioketal) before bromination .
  • Sequential Halogenation : Prioritize fluorination before bromination to avoid overhalogenation .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • HPLC-DAD/ELSD : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to separate brominated byproducts .
  • LOQ Optimization : Achieve limits of quantification (LOQ) < 0.1% via pre-concentration techniques (e.g., SPE cartridges).
  • Reference Standards : Synthesize and characterize impurities (e.g., dibromo derivatives) for calibration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.